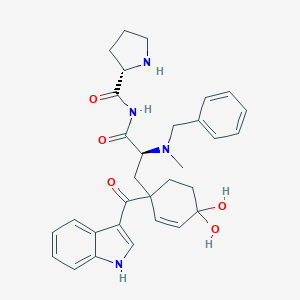
(2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol, also known as erythritol, is a naturally occurring sugar alcohol that is commonly used as a low-calorie sweetener. It has gained popularity in recent years due to its unique properties, which make it an attractive alternative to traditional sugar and other artificial sweeteners. In
Mechanism of Action
Erythritol is a non-nutritive sweetener that is not metabolized by the body, meaning it does not contribute to caloric intake. It works by binding to sweet taste receptors on the tongue, triggering a sweet sensation without the associated calories. Unlike other sugar alcohols, (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol is not metabolized by the body, meaning it does not cause digestive issues like bloating or diarrhea.
Biochemical and Physiological Effects:
Erythritol has been shown to have several biochemical and physiological effects. It has been found to reduce blood glucose and insulin levels in animal studies, suggesting it may have potential benefits for individuals with diabetes. In addition, (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol has been shown to have anti-inflammatory and antioxidant properties, which may help protect against various diseases and conditions.
Advantages and Limitations for Lab Experiments
Erythritol has several advantages for lab experiments, including its stability, low toxicity, and ease of use. It does not interfere with other biochemical processes and can be easily incorporated into various experimental protocols. However, one limitation of (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol is its high cost, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol research. One area of interest is its potential use as a therapeutic agent for various diseases and conditions, including diabetes, inflammation, and oxidative stress. In addition, there is growing interest in the use of (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol in biotechnology and industrial applications, such as the production of biofuels and bioplastics. Further research is needed to fully understand the potential applications and benefits of (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol in these areas.
Conclusion:
In conclusion, (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol, or (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol, is a naturally occurring sugar alcohol with unique properties that make it an attractive alternative to traditional sugar and other artificial sweeteners. It has been extensively studied for its potential health benefits and applications in various fields. Further research is needed to fully understand the potential applications and benefits of (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol in various areas.
Synthesis Methods
Erythritol is produced by the fermentation of glucose using certain strains of yeast or fungi. The process involves several steps, including the conversion of glucose to erythrose, which is then converted to (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol. The final product is purified and dried to obtain pure (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol.
Scientific Research Applications
Erythritol has been extensively studied for its potential health benefits and applications in various fields. It is widely used in the food industry as a low-calorie sweetener and is considered safe for consumption by various regulatory agencies. In addition, (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol has been shown to have antioxidant properties, which may help protect against oxidative stress and inflammation.
properties
CAS RN |
127279-08-7 |
|---|---|
Product Name |
(2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol |
Molecular Formula |
C8 H12 N2 O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-6-ethyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O5/c1-2-3-4(8)5(9)6(10)7(11)12-3/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1 |
InChI Key |
HIPAIKSXHJHWJX-PZRMXXKTSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O |
SMILES |
CCC1C(C(C(C(O1)O)O)O)O |
Canonical SMILES |
CCC1C(C(C(C(O1)O)O)O)O |
synonyms |
Levovist SH-TA-508 SHU 508 SHU 508 A SHU-508 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)



![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)








